Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-(quinoxalin-2-ylsulfanylmethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-17(20)13-6-4-5-12(9-13)11-22-16-10-18-14-7-2-3-8-15(14)19-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVCQXFKVTFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate typically involves the reaction of quinoxaline derivatives with benzoate esters under specific conditions. One common method includes the use of a photoredox catalyst under visible light irradiation, which facilitates the formation of the desired product through radical-cation intermediates . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications. The use of green chemistry principles, such as transition-metal-free catalysis, is also explored to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution
The sulfur atom in the sulfanylmethyl group acts as a soft nucleophile, enabling chemoselective alkylation. For example:
-
Reaction with α,β-unsaturated carbonyl compounds (e.g., acrylates, acrylamides) under basic conditions yields S-substituted adducts via Michael addition. This selectivity arises from the conjugation between the quinoxaline’s phenyl ring and sulfur atom, which stabilizes the transition state .
Example Reaction Pathway :
Key Data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl acrylate | S-Propanamido ester derivative | 88 | Triethylamine, RT, 4 h |
| Acrylonitrile | S-Cyanoethylated derivative | 75 | Triethylamine, 0°C, 2 h |
Hydrazide Formation
The ester group undergoes nucleophilic acyl substitution with hydrazine:
-
Refluxing the compound with hydrazine hydrate in ethanol produces 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (mp 208–209°C) .
Characterization :
Azide Coupling and Peptide Functionalization
The hydrazide intermediate can be converted to an azide (10 ) via diazotization:
-
Treatment with NaNO/HCl at −5°C forms the azide.
-
Subsequent reaction with amino acid esters or alkylamines yields peptidomimetics (e.g., 11 , 12 ) via Staudinger-type ligation .
Representative Synthesis :
Biological Relevance :
-
Dipeptide-bearing derivatives (e.g., β-alanine-linked analogs) show enhanced anticancer activity compared to glycine-linked variants .
Ester Hydrolysis
The methyl benzoate group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields carboxylic acid derivatives.
-
Basic Hydrolysis : Forms carboxylate salts, enabling further functionalization (e.g., amidation).
Conditions :
| Medium | Reagent | Temperature | Time |
|---|---|---|---|
| Acidic | 1 N HCl, HO | 80°C | 6 h |
| Basic | NaOH, EtOH/HO | RT | 24 h |
Electrophilic Aromatic Substitution
The quinoxaline ring undergoes electrophilic substitution at the electron-rich positions:
-
Nitration : HNO/HSO introduces nitro groups at C-6 or C-7.
-
Halogenation : Br/FeBr adds bromine at C-3.
Coordination Chemistry
The sulfur and nitrogen atoms participate in metal coordination:
Scientific Research Applications
Biological Activities
Anticancer Activity
Quinoxaline derivatives, including methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit inhibitory effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways related to tumor growth .
In a study assessing the efficacy of several quinoxaline derivatives, it was found that certain compounds demonstrated IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells, comparable to established chemotherapeutics like doxorubicin (IC50 = 3.23 μg/mL) .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Quinoxaline derivatives have been reported to show activity against a range of pathogens, including bacteria and fungi. For example, compounds derived from quinoxaline have demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa in antimicrobial assays .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions. The sulfanyl group can form covalent bonds with proteins, altering their activity and function. These interactions make the compound a valuable tool in studying molecular biology and developing new drugs.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Heterocyclic Core: The quinoxaline group in the target compound is a bicyclic aromatic system with two nitrogen atoms, whereas sulfonylurea herbicides feature monocyclic triazine rings with three nitrogen atoms. This structural difference likely influences binding to biological targets (e.g., enzymes or receptors).
- Functional Group: The sulfanyl (-S-) linkage in the target compound contrasts with the sulfonylurea (-SO₂-NH-CO-NH-) group in herbicides. Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis, whereas quinoxaline derivatives are explored for diverse pharmacological activities .
Biological Activity
Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoxaline moiety linked to a benzoate structure via a sulfanyl group. This unique structure may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O2S |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds related to quinoxaline derivatives exhibit significant anticancer properties. For instance, derivatives designed as VEGFR-2 inhibitors have shown promising results against various cancer cell lines, including HepG-2 and MCF-7. In vitro assays demonstrated that these compounds induce apoptosis through mechanisms involving caspase activation and modulation of BAX/Bcl-2 ratios .
Case Study:
A specific study synthesized several quinoxaline derivatives, evaluating their cytotoxic effects on cancer cells. The most effective compounds were found to significantly inhibit cell proliferation and induce apoptosis, suggesting that this compound may have similar mechanisms of action due to structural similarities with these derivatives .
Antimicrobial Activity
Quinoxaline derivatives have also been investigated for their antimicrobial properties. This compound has potential activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings:
In a comparative study, several quinoxaline derivatives were tested for antibacterial efficacy. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.25 mg/L against resistant strains, highlighting the compound's potential as a new class of antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- VEGFR Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis.
- Apoptosis Induction : The activation of apoptotic pathways through caspase enzymes is a common mechanism observed in anticancer activity.
- Antibacterial Mechanism : The disruption of bacterial cell wall integrity and interference with protein synthesis are critical for its antimicrobial effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the quinoxaline core can significantly influence the biological activity of the derivatives. For example, substituents on the benzene ring or variations in the sulfanyl group can enhance potency against cancer cells or bacteria .
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases anticancer potency |
| Variation in alkyl chain length | Alters solubility and bioavailability |
| Substitution on quinoxaline ring | Enhances antibacterial activity |
Q & A
Q. What synthetic methodologies are recommended for Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related quinoxaline sulfanyl derivative was prepared by reacting 3-methylquinoxalin-2-thiol with an alkylating agent (e.g., methyl 3-(bromomethyl)benzoate) in dry DMF using K₂CO₃ as a base . Optimization involves:
- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity.
- Temperature : Reactions are typically conducted at 60–80°C for 6–12 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
Table 1 : Example Reaction Conditions from Literature
| Reactants | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methylquinoxaline-2-thiol | DMF | K₂CO₃ | 80 | 85 | |
| Methyl 3-(bromomethyl)benzoate | DMF | Cs₂CO₃ | 60 | 78 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the sulfanyl-methyl bridge and ester group. The quinoxaline protons appear as distinct aromatic signals (δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula consistency (e.g., C₁₈H₁₄N₂O₂S requires m/z 322.0778).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures produces suitable crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL (via Olex2) refines positional and thermal parameters. For example, a related quinoxaline derivative showed a dihedral angle of 85° between the benzoate and quinoxaline planes .
Note : Discrepancies in bond lengths (e.g., C–S vs. C–O) may arise from electron delocalization; multipole refinement can resolve these .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) targets the electron-rich quinoxaline ring. Monitor regioselectivity via LC-MS .
- Nucleophilic Attack on the Ester : Hydrolysis (NaOH/EtOH) yields the carboxylic acid derivative. Kinetic studies (¹H NMR) track conversion rates.
Contradiction Alert : Some studies report unexpected stability of the sulfanyl bridge under acidic conditions, conflicting with theoretical predictions. This requires DFT calculations to assess transition states .
Q. How can researchers design biological activity assays informed by structural analogs of this compound?
- Methodological Answer :
- Target Selection : Quinoxaline derivatives often exhibit antimicrobial or anticancer activity. Use structure-activity relationship (SAR) models based on analogs like ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate .
- Assay Design :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination).
Data Interpretation : Compare logP values (e.g., calculated via ChemDraw) to correlate lipophilicity with activity .
Methodological Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar quinoxaline derivatives?
- Analysis : Variations in yields (e.g., 78% vs. 85%) may stem from:
- Base Strength : K₂CO₃ (weaker) vs. Cs₂CO₃ (stronger) affects deprotonation efficiency.
- Workup Protocols : Incomplete extraction or column chromatography gradients.
Safety and Handling
Q. What safety protocols are recommended for handling this compound, given structural similarities to toxic quinoxaline derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
